molecular formula C15H22N2O2S2 B2776689 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868217-89-4

2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

Cat. No. B2776689
CAS RN: 868217-89-4
M. Wt: 326.47
InChI Key: XNHIWVAHXQCJRN-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole (DMPS) is a chemical compound that has been widely used in scientific research for its unique properties. DMPS is a sulfhydryl compound that has been shown to have antioxidant and detoxifying effects on the body. In

Scientific Research Applications

Synthesis and Antimicrobial Applications

Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests the potential for derivatives of the specified compound to be used in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Nanoparticles for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules incorporating fungicides have been explored for their sustained release properties, enhancing the treatment and prevention of fungal diseases in plants. This research points to the use of similar compounds in the formation of carrier systems for agricultural chemicals, leading to more efficient and less toxic applications (Campos et al., 2015).

Chemical Synthesis Enhancements

Research on sulfonated imidazoles, including the synthesis, crystal structure, and reactivity of such compounds, has led to insights into their potential applications in chemical synthesis. These findings could be relevant for the development of new synthetic routes or the enhancement of existing ones, leveraging the unique properties of sulfonated imidazole derivatives (Purdy et al., 2007).

Drug Discovery and Pharmaceutical Development

Derivatives of benzimidazole and imidazole, similar in structure to the specified compound, have been investigated for their pharmacological properties, including as potential antibacterial agents. This area of research highlights the compound's relevance in drug discovery and the development of new therapeutic agents (Sztanke et al., 2006).

Material Science and Polymer Development

Novel polyimides containing oxadiazole and pyridine moieties, based on aromatic diamines similar to the compound , have been synthesized. These materials demonstrate promising properties for applications such as the removal of metal ions from aqueous solutions, indicating the potential of related compounds in material science and environmental remediation (Mansoori & Ghanbari, 2015).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-4-9-21(18,19)17-8-7-16-15(17)20-11-14-10-12(2)5-6-13(14)3/h5-6,10H,4,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHIWVAHXQCJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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